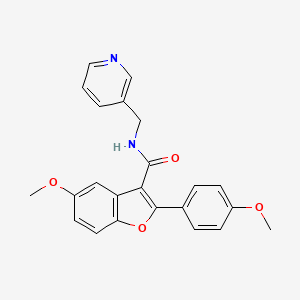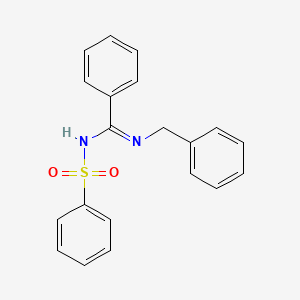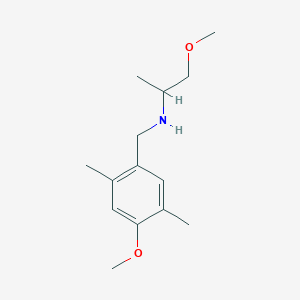![molecular formula C19H21ClN2O3S B4914546 2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide](/img/structure/B4914546.png)
2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide is a complex organic compound characterized by its unique chemical structure This compound features a sulfonyl group attached to a chlorophenyl ring, an amino group linked to a methylphenyl ring, and an acetamide group with a prop-2-enyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide typically involves multiple steps. One common approach is the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbenzylamine to form the intermediate sulfonamide. This intermediate is then reacted with N-prop-2-enylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have potential as a biochemical probe or in the development of new drugs.
Medicine: Its unique structure suggests potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The sulfonyl and amide groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(4-methylphenyl)sulfonyl]amino]-N-prop-2-enylacetamide
- **2-[(4-bromophenyl)sulfonyl]amino]-N-prop-2-enylacetamide
- **2-[(4-fluorophenyl)sulfonyl]amino]-N-prop-2-enylacetamide
Uniqueness
The uniqueness of 2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. For instance, the presence of the chlorophenyl group could enhance its reactivity or binding affinity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-3-11-21-19(23)14-22(13-16-6-4-5-15(2)12-16)26(24,25)18-9-7-17(20)8-10-18/h3-10,12H,1,11,13-14H2,2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFLFMNUBFHKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC(=O)NCC=C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4914469.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4914477.png)
![ethyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate](/img/structure/B4914485.png)
![2-[benzyl-(4-methylphenyl)sulfonylamino]-N-butan-2-ylacetamide](/img/structure/B4914493.png)


![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B4914520.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4914532.png)
![2-(2-bicyclo[2.2.1]heptanyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B4914535.png)

![N-(4-bromo-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B4914554.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4914557.png)
![N-(4-bromo-2-isopropylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4914562.png)
